2-Butoxy-5-methylbenzaldehyde
Description
2-Butoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong, sweet, and floral odor. . It is used in various applications due to its unique chemical properties.
Properties
IUPAC Name |
2-butoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBXTBHVMZTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-methylbenzaldehyde can be achieved through several methods. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize waste and reduce toxicity. The use of cheaper and more reactive organometallic reagents in combination with carbonyl functional groups is a common approach .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Butoxy-5-methylbenzoic acid.
Reduction: Formation of 2-Butoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Butoxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-methylbenzaldehyde involves its interaction with cellular components. In biological systems, it may target specific enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit redox activity, which may contribute to its antifungal properties .
Comparison with Similar Compounds
Similar Compounds
5-Butoxy-2-methylbenzaldehyde: Similar in structure but with the butoxy and methyl groups in different positions.
Benzaldehyde: Lacks the butoxy and methyl groups, making it less complex.
2-Butoxybenzaldehyde: Similar but lacks the methyl group.
Uniqueness
2-Butoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butoxy and methyl groups on the benzaldehyde ring makes it particularly useful in applications requiring specific reactivity and solubility characteristics.
Biological Activity
Overview
2-Butoxy-5-methylbenzaldehyde (CAS No. 1341845-75-7) is an organic compound characterized by its molecular formula C12H16O2. It appears as a colorless to pale yellow liquid with a sweet, floral odor and is utilized across various applications, including organic synthesis and as a fragrance component. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
Target and Mode of Action
The primary target of this compound is the cellular antioxidation systems. It disrupts redox homeostasis within cells, leading to oxidative stress. The compound's redox-active properties allow it to interact with key enzymes involved in antioxidation processes, such as superoxide dismutases and glutathione reductase.
Biochemical Pathways
The biochemical pathways affected by this compound include:
- Oxidative Stress-Response Pathway : This pathway is crucial for cellular defense against oxidative damage.
- Enzyme Inhibition : The compound inhibits enzymes that are vital for maintaining cellular redox balance, thereby exacerbating oxidative stress.
Cellular Effects
Cell Function and Toxicity
Research indicates that this compound can influence various cell types by disrupting their antioxidation systems. At lower doses, it may exhibit minimal toxicity and could serve as an antifungal agent. However, prolonged exposure at higher concentrations can lead to significant cellular dysfunction due to increased oxidative stress.
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary with dosage:
- Low Doses : Minimal toxicity observed; potential antifungal properties.
- High Doses : Significant disruption of cellular functions due to oxidative stress accumulation.
Case Studies
- Antifungal Activity : In laboratory settings, this compound demonstrated antifungal properties against various fungal strains, suggesting potential applications in agricultural or medical antifungal treatments.
- Oxidative Stress Studies : A study indicated that exposure to this compound led to increased levels of reactive oxygen species (ROS) in cultured cells, confirming its role in inducing oxidative stress.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Methoxybenzaldehyde | Effective repellent against ants | Disruption of olfactory receptors |
| 2-Hydroxybenzaldehyde | Antimicrobial properties | Inhibition of microbial enzyme systems |
| 2-Ethoxybenzaldehyde | Antioxidant activity | Scavenging free radicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
